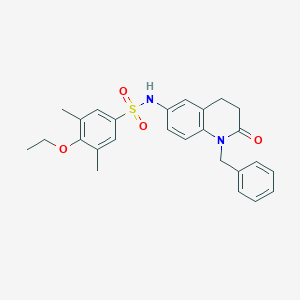

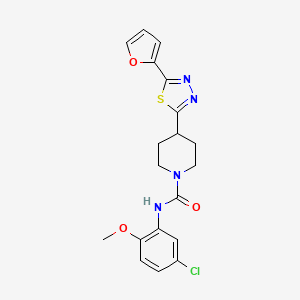

![molecular formula C14H10O3 B2366025 3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one CAS No. 76244-77-4](/img/structure/B2366025.png)

3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one is a chemical compound with the molecular formula C14H10O3 . It has a molecular weight of 226.23 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of 6H-benzo[c]chromene compounds often starts from variously substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core . A metal-free approach has been developed for the synthesis of substituted 6H-benzo[c]chromenes .Molecular Structure Analysis

The molecular structure of 3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one consists of a chromene core with a hydroxy group at the 3-position and a methyl group at the 4-position .Chemical Reactions Analysis

The synthesis of 6H-benzo[c]chromene compounds involves a C-H sulfenylation/radical cyclization sequence . The reaction starts with a photocatalytically triggered single-electron transfer to the sulfonium salt, which promotes the formation of an aryl radical via selective mesolitic cleavage of the S-Arexo bond .Physical And Chemical Properties Analysis

3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one is a powder that has a melting point of 250-252°C .Scientific Research Applications

Biomolecule-Ligand Complex Studies

- Application : Researchers use this compound to study biomolecule-ligand complexes. Its interactions with proteins, nucleic acids, and other biological molecules can provide insights into binding mechanisms, stability, and potential therapeutic targets .

Free Energy Calculations

- Application : In computational chemistry, 3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one is employed for free energy calculations. These calculations help predict binding affinities, solvation energies, and conformational changes in biological systems .

Structure-Based Drug Design

- Application : Medicinal chemists use this compound as a scaffold for designing novel drugs. By modifying its structure, they can create analogs with improved pharmacological properties. The chromone core offers versatility for targeting specific receptors or enzymes .

Fluorescent Sensors for Iron (III)

- Application : 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (a derivative of our compound) acts as a selective fluorescent sensor for iron (III). It can detect iron ions both in vitro and ex vivo, making it valuable for biological imaging and environmental monitoring .

Scalable Synthesis

- Application : The practical and scalable synthesis of 8-amino-3-hydroxy-6H-benzo[c]chromen-6-one (a related compound) has been developed. This synthesis method is useful for preparing multihundred-kilogram quantities, which can be essential for drug development and industrial applications .

Chromatography and Mass Spectrometry

- Application : Researchers in analytical chemistry utilize 3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one for chromatography and mass spectrometry applications. It aids in sample manipulation during mass spectrometry experiments .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

3-hydroxy-4-methylbenzo[c]chromen-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c1-8-12(15)7-6-10-9-4-2-3-5-11(9)14(16)17-13(8)10/h2-7,15H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAVHXGNOROFSCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[2-(2-Methoxyethoxy)ethoxy]phenyl}methanol](/img/structure/B2365942.png)

![5-[4-(Trifluoromethoxy)phenyl]furan-2-carbaldehyde](/img/structure/B2365947.png)

![Methyl 5-methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2365954.png)

![ethyl 2-[[2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2365957.png)

![2-Chloro-1-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B2365961.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2365963.png)